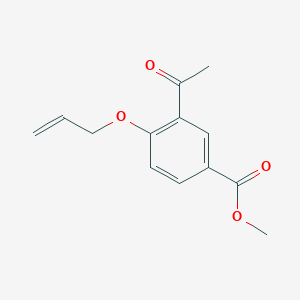

Methyl 3-acetyl-4-(allyloxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-acetyl-4-(allyloxy)benzoate is an organic compound with the molecular formula C13H14O4. It is a derivative of benzoic acid and features both acetyl and allyloxy functional groups. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetyl-4-(allyloxy)benzoate typically involves the esterification of 3-acetyl-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The allyloxy group is introduced through an etherification reaction using allyl bromide and a base such as potassium carbonate. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-4-(allyloxy)benzoate undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The allyloxy group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products

Oxidation: 3-acetyl-4-carboxybenzoic acid.

Reduction: Methyl 3-acetyl-4-(hydroxy)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 3-acetyl-4-(allyloxy)benzoate serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Converting the acetyl group to a carboxylic acid.

- Reduction : Transforming the ester group to an alcohol.

- Nucleophilic Substitution : The allyloxy group can be replaced by other nucleophiles, enhancing the compound's versatility in organic synthesis.

Biology

In biological research, this compound is studied for its interactions with enzymes and metabolic pathways. Its structural similarity to biologically active compounds suggests potential roles in:

- Enzyme Inhibition Studies : Investigating how it may modulate enzyme activity.

- Metabolic Pathway Analysis : Understanding how it integrates into biological systems.

Medicine

Due to its structural properties, this compound shows promise in drug development. Its ability to interact with biological targets positions it as a candidate for:

- Antimicrobial Agents : Preliminary studies indicate potential antimicrobial activity.

- Anti-inflammatory Compounds : Its reactivity may lead to the development of anti-inflammatory agents .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for:

- Manufacturing of Coatings and Polymers : Leveraging its reactivity for producing advanced materials.

- Formulation Development : Used in creating formulations for agrochemicals and pharmaceuticals due to its compatibility with various chemical processes .

Comparative Analysis with Related Compounds

The following table illustrates how this compound compares with similar compounds regarding their biological activities:

| Compound Name | Notable Activity |

|---|---|

| Methyl 3-acetyl-4-hydroxybenzoate | Antimicrobial |

| Methyl 3-acetyl-4-methoxybenzoate | Anti-inflammatory |

| This compound | Antimicrobial, Anti-inflammatory |

This comparison highlights the unique positioning of this compound due to its allyloxy group, which enhances its reactivity compared to analogs.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-4-(allyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. The allyloxy group can participate in various chemical reactions, enhancing the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-acetyl-4-hydroxybenzoate

- Methyl 3-acetyl-4-methoxybenzoate

- Methyl 3-acetyl-4-ethoxybenzoate

Uniqueness

Methyl 3-acetyl-4-(allyloxy)benzoate is unique due to the presence of the allyloxy group, which provides additional reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Biological Activity

Methyl 3-acetyl-4-(allyloxy)benzoate is a compound of interest in various fields, including medicinal chemistry and biological research. Its unique structure, characterized by the presence of an allyloxy group, enhances its reactivity and potential biological activities.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.21 g/mol

This compound features an acetyl group and an allyloxy group attached to a benzoate moiety, contributing to its diverse chemical behavior.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The acetyl group serves as an electrophile, facilitating nucleophilic attacks by biomolecules. The allyloxy group enhances the compound's reactivity, allowing it to participate in substitution reactions that can modify its biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory activity. It appears to inhibit key inflammatory mediators, making it a candidate for further investigation in treating inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigated the antimicrobial effects of several benzoate derivatives, including this compound. Results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Anti-inflammatory Mechanisms : Another research focused on the anti-inflammatory potential of related compounds. It was found that this compound could reduce levels of pro-inflammatory cytokines in cell cultures, indicating a mechanism that warrants further exploration for therapeutic use in conditions like arthritis .

Comparative Analysis with Related Compounds

| Compound Name | Chemical Structure | Notable Activity |

|---|---|---|

| Methyl 3-acetyl-4-(hydroxy)benzoate | Structure | Antimicrobial |

| Methyl 3-acetyl-4-methoxybenzoate | Structure | Anti-inflammatory |

| This compound | Structure | Antimicrobial, Anti-inflammatory |

This table illustrates how this compound compares with similar compounds regarding their biological activities.

Future Directions

Given its promising biological activities, further research is essential to fully understand the mechanisms underlying the effects of this compound. Potential areas of investigation include:

- In vivo studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic studies to elucidate how this compound interacts with specific biological pathways.

- Formulation development for potential applications in pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

methyl 3-acetyl-4-prop-2-enoxybenzoate |

InChI |

InChI=1S/C13H14O4/c1-4-7-17-12-6-5-10(13(15)16-3)8-11(12)9(2)14/h4-6,8H,1,7H2,2-3H3 |

InChI Key |

MDHXASZLOVFHAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)OC)OCC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.